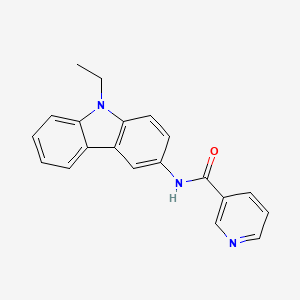![molecular formula C17H18BrN3O3 B4840432 2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4840432.png)
2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide, also known as BAY 38-3441, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazinecarboxamides, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide 38-3441 involves the inhibition of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, which can lead to the silencing of tumor suppressor genes. By inhibiting HDACs, this compound 38-3441 can activate tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound 38-3441 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor activity, this compound 38-3441 has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. These effects are promising for cancer therapy, as they can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide 38-3441 in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound 38-3441 has been shown to selectively inhibit HDAC1 and HDAC3, which are important targets for cancer therapy. However, one limitation of using this compound 38-3441 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide 38-3441. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Studies have shown that combining this compound 38-3441 with other agents, such as chemotherapy drugs or immune checkpoint inhibitors, can enhance its anti-tumor activity. Another direction is to explore the use of this compound 38-3441 in other disease models, such as neurodegenerative diseases or inflammatory disorders. Finally, further investigation is needed to optimize the formulation and delivery of this compound 38-3441 for in vivo studies.
Applications De Recherche Scientifique
2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide 38-3441 has been shown to have potential applications in scientific research, particularly in the field of oncology. Studies have demonstrated that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound 38-3441 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Propriétés
IUPAC Name |
1-[[2-(4-bromophenyl)acetyl]amino]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-2-24-15-9-7-14(8-10-15)19-17(23)21-20-16(22)11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPRZMBQTORGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


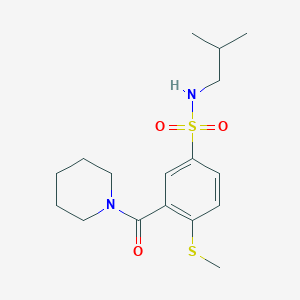
![methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4840358.png)
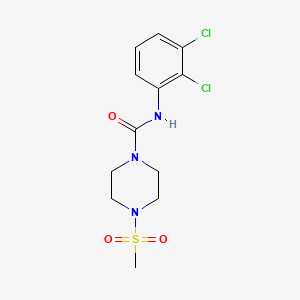
![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)

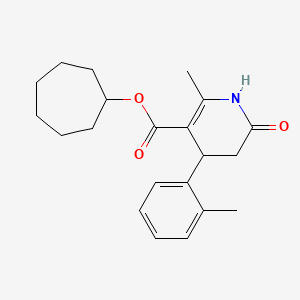
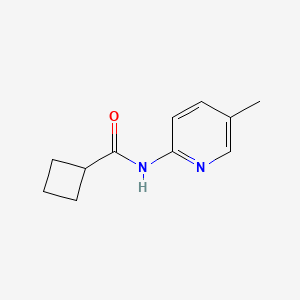
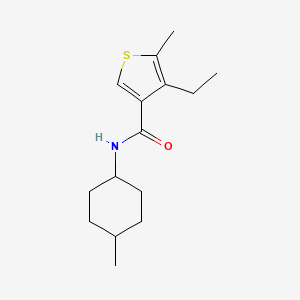

![methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4840424.png)
![9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4840440.png)
![2-(4-chloro-3-nitrophenyl)-4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4840441.png)
![3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4840447.png)
